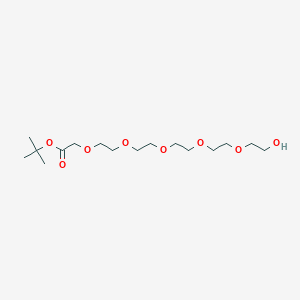

Hydroxy-PEG5-CH2CO2tBu

Vue d'ensemble

Description

Hydroxy-PEG4-O-Boc est un composé principalement utilisé comme un lieur dans la synthèse de chimères ciblant la protéolyse (PROTACs). Il appartient à la classe des dérivés de polyéthylène glycol (PEG) et se caractérise par sa capacité à faciliter la dégradation sélective des protéines cibles en exploitant le système ubiquitine-protéasome dans les cellules .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Hydroxy-PEG4-O-Boc implique généralement la réaction d'un dérivé de PEG avec un groupe hydroxy protégé par Boc. Les conditions réactionnelles comprennent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Le processus peut impliquer plusieurs étapes, y compris la purification et la caractérisation pour garantir la pureté et la qualité du composé final .

Méthodes de production industrielle

La production industrielle de Hydroxy-PEG4-O-Boc suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés et des mesures rigoureuses de contrôle qualité pour garantir la cohérence et la haute pureté du produit .

Analyse Des Réactions Chimiques

Deprotection of the tert-Butyl Ester

The tert-butyl ester (CO2tBu) undergoes acid-catalyzed hydrolysis to yield a free carboxylic acid (HO-PEG5-CH2COOH). This reaction is critical for generating reactive sites for subsequent conjugations:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours .

-

Mechanism : Acidic cleavage of the tert-butyl group via protonation and elimination of isobutylene .

-

Applications : The deprotected carboxylic acid is used in peptide coupling or amide bond formation .

Esterification of the Hydroxyl Group

The terminal hydroxyl (-OH) on the PEG chain reacts with electrophiles to form esters or carbonates:

-

Reaction with 4-Nitrophenyl Chloroformate :

-

Reaction with Mesyl Chloride (MsCl) :

Nucleophilic Substitution Reactions

The hydroxyl group can be converted into leaving groups (e.g., mesylate, iodide) for displacement reactions:

-

Formation of Iodo-PEG Derivatives :

Oxidation Reactions

While direct oxidation of the hydroxyl group in this compound is less common, PEG spacers are known to stabilize oxidized intermediates in complex systems .

Comparative Reactivity of PEG Derivatives

The reactivity of this compound is contextualized against related compounds:

Synthetic Limitations and Optimizations

Applications De Recherche Scientifique

Hydroxy-PEG4-O-Boc has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.

Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

Medicine: Investigated for its potential in targeted therapy, particularly in cancer treatment.

Industry: Utilized in the development of advanced materials and drug delivery systems

Mécanisme D'action

Hydroxy-PEG4-O-Boc functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparaison Avec Des Composés Similaires

Composés similaires

Hydroxy-PEG5-Boc: Un autre lieur PROTAC à base de PEG avec une structure similaire mais une chaîne PEG plus longue.

Hydroxy-PEG3-O-Boc: Un lieur à base de PEG plus court utilisé dans des applications similaires

Unicité

Hydroxy-PEG4-O-Boc est unique en raison de sa longueur de chaîne PEG spécifique, qui offre un équilibre optimal entre la flexibilité et la stabilité dans la synthèse des PROTACs. Cela le rend particulièrement adapté aux applications nécessitant un contrôle précis de la disposition spatiale des ligands .

Activité Biologique

Hydroxy-PEG5-CH2CO2tBu, a polyethylene glycol (PEG) derivative, has garnered attention in the field of bioconjugation and drug delivery due to its unique chemical properties and biological activities. This compound features a hydroxyl group and a t-butyl protected carboxyl group, which enhances its solubility in aqueous environments and allows for further functionalization. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

| Property | Details |

|---|---|

| Molecular Formula | C16H32O8 |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 1807530-05-7 |

| Functional Groups | Hydroxyl, t-butyl ester |

| Purity | 95% |

| Storage Conditions | -20°C |

This compound is characterized by its hydrophilic PEG spacer, which significantly increases solubility in biological fluids. The hydroxyl group provides a reactive site for further derivatization, while the t-butyl protected carboxyl group can be deprotected under acidic conditions, facilitating various applications in drug development and bioconjugation .

1. Drug Delivery Systems

This compound plays a crucial role in enhancing the pharmacokinetics of therapeutic agents. Its ability to improve solubility and reduce immunogenicity makes it an ideal candidate for use in drug formulations. Studies have shown that PEGylation can significantly extend the half-life of drugs in circulation, allowing for reduced dosing frequency and improved patient compliance.

2. Antibody-Drug Conjugates (ADCs)

The compound is utilized as a linker in ADCs, which are designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues. The stability of the t-butyl protected carboxyl group allows for precise control over the release of the drug once internalized by target cells .

3. Bioconjugation Techniques

This compound is frequently employed in bioconjugation processes where it links proteins or peptides with minimal impact on their biological activity. This is particularly important in the development of targeted therapies where maintaining the functionality of biomolecules is critical .

Case Studies

Case Study 1: Enhanced Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized an ADC using this compound as a linker. The resulting conjugate exhibited enhanced antitumor activity against human colorectal adenocarcinoma cell lines compared to non-PEGylated counterparts. The study highlighted that PEGylation improved the solubility and stability of the drug, leading to increased efficacy and reduced systemic toxicity .

Case Study 2: Biocompatibility Assessment

A biocompatibility assessment was conducted to evaluate the safety profile of this compound in vivo. Results indicated that this compound exhibited low cytotoxicity and favorable immune response characteristics when administered to animal models, suggesting its potential for clinical applications in drug delivery systems .

Research Findings

Research on this compound has revealed several key findings:

- Increased Solubility : The hydrophilic nature of PEG significantly enhances the solubility of conjugated drugs in physiological conditions.

- Controlled Release : The t-butyl protective group allows for controlled release mechanisms under specific conditions (e.g., acidic environments), making it suitable for targeted delivery applications.

- Functionalization Potential : The hydroxyl group provides a versatile site for further modifications, enabling the design of complex bioconjugates tailored for specific therapeutic needs .

Propriétés

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O8/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h17H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLBSNFHNMATJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.